molecular formula C11H12FNO3 B11883133 Ethyl 3-(3-amino-2-fluorophenyl)-3-oxopropanoate

Ethyl 3-(3-amino-2-fluorophenyl)-3-oxopropanoate

Cat. No.: B11883133
M. Wt: 225.22 g/mol
InChI Key: VUQZKYZGRXUIDK-UHFFFAOYSA-N
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Description

Ethyl 3-(3-amino-2-fluorophenyl)-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, an amino group, and a fluorine atom attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-amino-2-fluorophenyl)-3-oxopropanoate typically involves the following steps:

    Starting Material: The synthesis begins with 3-amino-2-fluorobenzaldehyde.

    Knoevenagel Condensation: The aldehyde undergoes a Knoevenagel condensation with ethyl acetoacetate in the presence of a base such as piperidine to form the intermediate ethyl 3-(3-amino-2-fluorophenyl)-3-oxobutanoate.

    Cyclization: The intermediate is then cyclized under acidic conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-amino-2-fluorophenyl)-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be employed.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Ethyl 3-(3-amino-2-fluorophenyl)-3-oxopropanoate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: The compound is used in studies to understand the interaction of fluorinated compounds with biological systems.

    Industrial Applications: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-amino-2-fluorophenyl)-3-oxopropanoate depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its molecular targets, leading to improved efficacy.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(3-amino-2-chlorophenyl)-3-oxopropanoate
  • Ethyl 3-(3-amino-2-bromophenyl)-3-oxopropanoate
  • Ethyl 3-(3-amino-2-iodophenyl)-3-oxopropanoate

Uniqueness

Ethyl 3-(3-amino-2-fluorophenyl)-3-oxopropanoate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms can enhance the metabolic stability, lipophilicity, and binding affinity of the compound, making it a valuable scaffold in drug design and development.

Properties

Molecular Formula

C11H12FNO3

Molecular Weight

225.22 g/mol

IUPAC Name

ethyl 3-(3-amino-2-fluorophenyl)-3-oxopropanoate

InChI

InChI=1S/C11H12FNO3/c1-2-16-10(15)6-9(14)7-4-3-5-8(13)11(7)12/h3-5H,2,6,13H2,1H3

InChI Key

VUQZKYZGRXUIDK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C1=C(C(=CC=C1)N)F

Origin of Product

United States

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